(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide
Description
The compound (Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a cyanoenamide backbone with distinct substituents. Key structural elements include:
- Diethylsulfamoyl group: A sulfonamide derivative at the 5-position of the phenyl ring, enhancing solubility and influencing intermolecular interactions .
- Piperidinyl substituent: A six-membered amine ring at the 2-position of the phenyl group, contributing to lipophilicity and possible receptor-binding interactions.
- 4-Methoxyphenyl group: A para-substituted aryl ring with a methoxy group, modulating electronic effects and steric bulk.
This compound shares structural motifs with pharmaceuticals and biologically active molecules, particularly those targeting enzymes or receptors where electronic and steric properties are critical .
Properties
IUPAC Name |
(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-4-30(5-2)35(32,33)23-13-14-25(29-15-7-6-8-16-29)24(18-23)28-26(31)21(19-27)17-20-9-11-22(34-3)12-10-20/h9-14,17-18H,4-8,15-16H2,1-3H3,(H,28,31)/b21-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHIKTBTDZAQNP-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide, known by its CAS number 521283-33-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H30N4O3S, with a molecular weight of 466.6 g/mol. The structure includes a cyano group, a piperidine ring, and a methoxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 521283-33-0 |
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Similar compounds have shown promise as anticancer agents by targeting specific signaling pathways involved in tumor growth and metastasis.
- JAK Inhibition : The compound's structural analogs have been associated with Janus kinase (JAK) inhibition, which is relevant in the treatment of various autoimmune diseases and cancers.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with specific molecular targets involved in inflammatory responses and cell proliferation.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cell viability and cytokine production. For example:
- Cell Viability Assays : These assays measure the impact of the compound on various cell lines, including macrophages.
- Cytokine Production : The modulation of cytokines such as IL-1β and TNFα has been observed at non-cytotoxic concentrations.
In Vivo Studies
In vivo studies using animal models have demonstrated potential anti-inflammatory effects:
- CFA-Induced Paw Edema : The compound significantly reduced edema in treated mice compared to controls.
- Zymosan-Induced Peritonitis : A notable reduction in leukocyte migration was recorded, indicating its anti-inflammatory properties.
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.
Example Case Study Findings:
-
Study on Anti-inflammatory Activity : In a study assessing the anti-inflammatory potential of similar compounds, significant reductions in inflammatory markers were noted when administered at varying doses.
Dose (mg/kg) Reduction in Edema (%) 5 61.8 10 68.5 50 90.5 - JAK Inhibition Research : Compounds structurally related to this compound have shown efficacy in inhibiting JAK pathways, suggesting similar potential for this compound.
Comparison with Similar Compounds
Structural Analogues in Literature
The target compound is structurally related to several classes of molecules, including chromone derivatives, thiazolidinones, and other cyanoenamides. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electronic and Steric Effects
- Sulfamoyl vs.
- Piperidinyl vs. Thiadiazole (XCT790) : The piperidinyl group in the target compound introduces less electronegativity than the trifluoromethyl-thiadiazole in XCT790, which may reduce metabolic stability but improve membrane permeability .
Stereochemical Configuration
- The (Z)-configuration of the target compound’s enamide moiety contrasts with the (E)-isomer seen in XCT790. This spatial arrangement may alter binding affinity to targets like kinases or nuclear receptors by modifying steric accessibility .
Physicochemical Properties
- Solubility: The diethylsulfamoyl group enhances solubility in polar solvents compared to non-sulfonylated analogs (e.g., Compound 1 in ).
- Lipophilicity (LogP): The piperidinyl and methoxyphenyl groups increase LogP relative to thiazolidinones, suggesting better membrane penetration but higher metabolic clearance risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
